

Application of Sodium p-Toluate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Sodium p-toluate

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Introduction

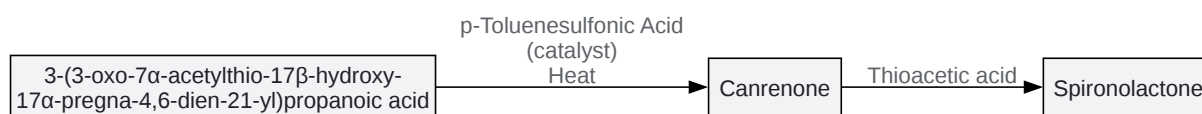
Sodium p-toluate, more commonly referred to in the pharmaceutical industry as sodium p-toluenesulfonate (NaPTS), is a versatile organic salt. While the term "**sodium p-toluate**" might be used, the sulfonated derivative is of primary significance in pharmaceutical synthesis and formulation. This document provides detailed application notes and protocols for the use of p-toluenesulfonic acid (PTSA) and its sodium salt in the synthesis of active pharmaceutical ingredients (APIs) and in drug formulation. The applications covered include its role as a catalyst in key synthetic steps and as a hydrotropic agent to enhance the solubility of poorly water-soluble drugs.

I. Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

p-Toluenesulfonic acid (PTSA) serves as a strong, non-oxidizing organic acid catalyst that is soluble in organic solvents, making it a valuable tool in various synthetic transformations.

Synthesis of Spironolactone

Spironolactone is a potassium-sparing diuretic. A key step in its synthesis involves an acid-catalyzed cyclization to form the characteristic γ -lactone ring. p-Toluenesulfonic acid is an effective catalyst for this transformation.



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Caption: Synthesis of Spironolactone intermediate using PTSA.

This protocol describes the formation of a key intermediate in the synthesis of Spironolactone.

Materials:

- 4-Androstene-3,17-dione (4AD)
- Absolute ethanol
- Triethyl orthoformate
- p-Toluenesulfonic acid (PTSA)
- Dimethyl sulfoxide (DMSO)
- Sodium ethoxide
- Trimethylsulfonium bromide
- Diethyl malonate
- Sodium hydroxide (NaOH) aqueous solution
- Methanol
- Thioacetic acid

Procedure:

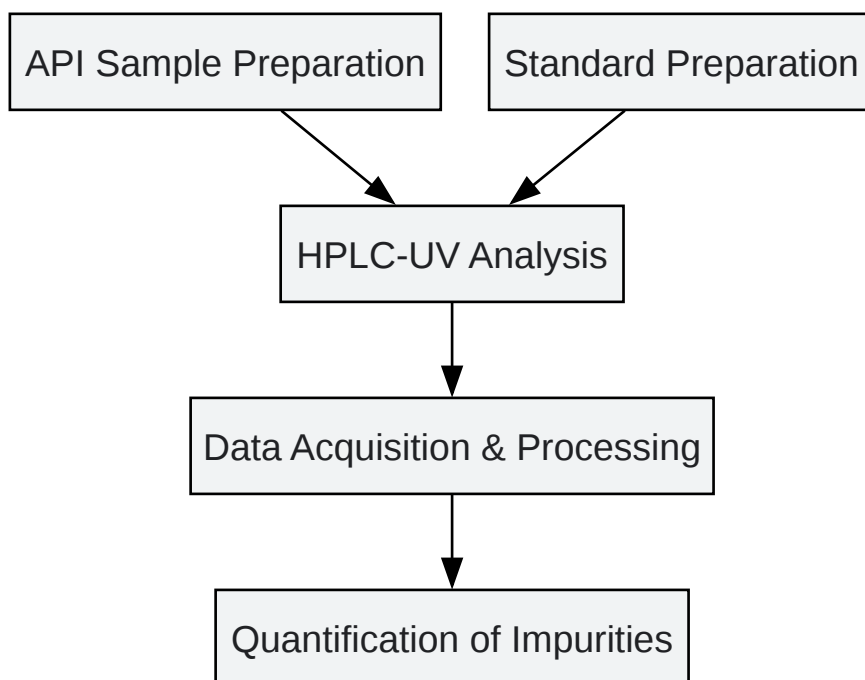
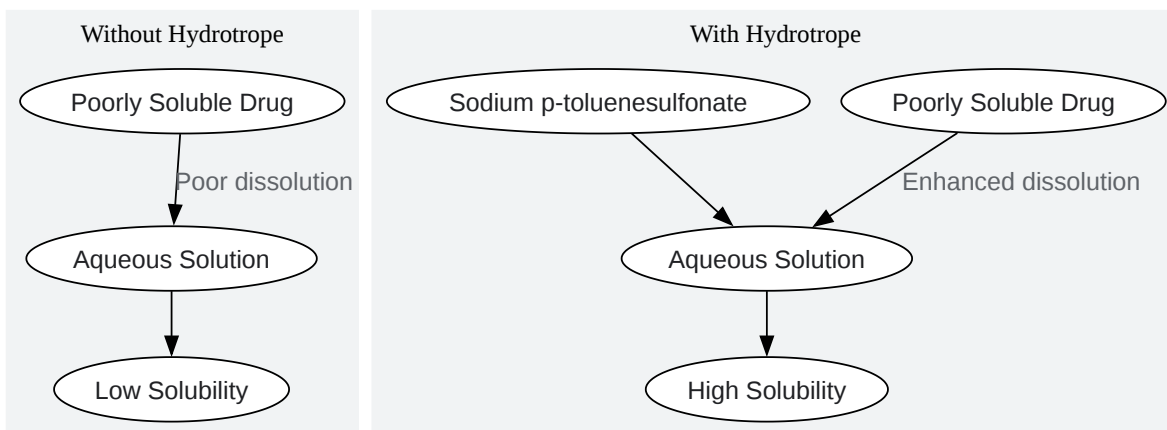
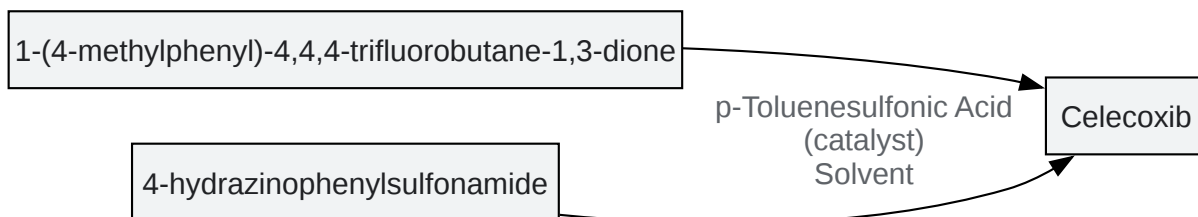
- Formation of 3-ethoxy-androstane-3,5-diene-17-one:
 - In a reaction vessel, combine 30g of 4-androstene-3,17-dione (4AD), 300ml of absolute ethanol, 90ml of triethyl orthoformate, and 0.3g of p-toluenesulfonic acid.[\[1\]](#)
 - Maintain the reaction temperature at 45°C.[\[1\]](#)
 - After the reaction is complete (monitored by TLC), filter the mixture and dry the solid to obtain 3-ethoxy-androstane-3,5-diene-17-one. The expected yield is approximately 31.2g.[\[1\]](#)
- Epoxidation:
 - In a separate vessel, dissolve sodium ethoxide and trimethylsulfonium bromide in dimethyl sulfoxide and stir for 30 minutes at a temperature between 0-50°C.
 - Add the 3-ethoxy-androstane-3,5-diene-17-one obtained in the previous step to this mixture and continue the reaction at 0-50°C.
 - Upon completion, add water to the reaction mixture, filter the precipitate, and dry to yield 17 β ,20 β -epoxy-3-ethoxy-17 α -pregna-3,5-diene.
- Lactone Formation and Final Product:
 - To a solution of sodium ethoxide and diethyl malonate in absolute ethanol at 50°C, add the epoxide from the previous step.
 - After the reaction, add a 13% aqueous solution of sodium hydroxide and reflux the mixture.
 - Add water, filter the product, and dry to obtain 17 β -hydroxy-3-ethoxy-17 α -pregna-3,5-diene-21-carboxylic acid- γ -lactone.
 - Finally, reflux a mixture of the lactone, methanol, and thioacetic acid for 4 hours. Cool the mixture to 0°C, filter, and recrystallize the solid from methanol to obtain Spironolactone. The expected yield is approximately 99.0% with an HPLC purity of >99.8%.[\[1\]](#)

Quantitative Data:

Parameter	Value	Reference
Starting Material	4-Androstene-3,17-dione (30g)	[1]
Catalyst	p-Toluenesulfonic acid (0.3g)	[1]
Reaction Temperature	45°C	[1]
Yield of Intermediate	31.2g	[1]
Final Yield of Spironolactone	~99.0%	[1]
Purity of Spironolactone (HPLC)	>99.8%	[1]

Synthesis of Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID). Its synthesis involves the condensation of a diketone with a substituted hydrazine, a reaction that can be catalyzed by an acid. While hydrochloric acid is commonly used, p-toluenesulfonic acid is a viable alternative catalyst.



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References

- 1. CN113528607A - Method for preparing spironolactone by chemical-enzymatic method - Google Patents [patents.google.com]
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